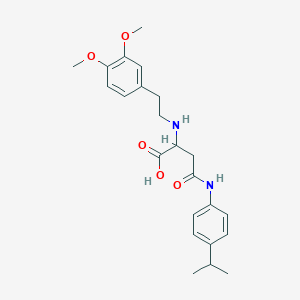

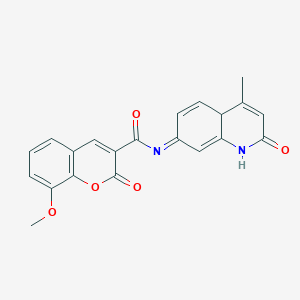

![molecular formula C22H15N3O2 B2748982 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzofuran-2-carboxamide CAS No. 1788678-34-1](/img/structure/B2748982.png)

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzofuran-2-carboxamide” is a compound that contains an imidazo[1,2-a]pyridine moiety . Imidazo[1,2-a]pyridines have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines often involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Molecular Structure Analysis

The molecular structure of “this compound” can be elucidated by different spectroscopic techniques including IR, NMR, and Mass .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, the melting point of a similar compound was found to be between 70–75°C .Aplicaciones Científicas De Investigación

Antiviral and Antimycobacterial Activities

Research into the structural class closely related to N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzofuran-2-carboxamide has demonstrated a range of potential applications, particularly in the development of novel antiviral and antimycobacterial agents. Compounds structurally similar to this compound have been explored for their antiviral and antimycobacterial activities, showing promising results against a variety of pathogens.

- A study on 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines found these compounds to have significant antirhinovirus activity, highlighting the potential of this structural class in antiviral drug development (Hamdouchi et al., 1999).

- Another research effort focused on imidazo[1,2-a]pyridine-3-carboxamide derivatives, discovering several compounds with considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This work underscores the therapeutic promise of imidazo[1,2-a]pyridine derivatives in tackling tuberculosis, with specific compounds demonstrating high safety indices and significant antimycobacterial efficacy (Lv et al., 2017).

Synthetic Methodologies and Chemical Properties

The synthesis and chemical properties of compounds within this structural family have also been a focus of research, providing insights into the methods for constructing such molecules and exploring their functional applications.

- The synthesis of ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate, a compound with a similar structural motif, showcases the complexity and versatility of synthetic approaches in this area. This particular study involved the aza-Wittig reaction, emphasizing the creative methodologies applied in the synthesis of imidazo[1,2-a]pyridine derivatives (Deng et al., 2010).

- Research on the synthesis of imidazopyridine derivatives for anticandidal activity further illustrates the application of these compounds in addressing fungal infections. The development of N-(benzylidene)imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide derivatives and their evaluation against various Candida species demonstrate the broad spectrum of biological activity that can be achieved with structural modifications in this class (Kaplancıklı et al., 2008).

Direcciones Futuras

The future directions for the study of “N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzofuran-2-carboxamide” could involve further exploration of its bioactivity and potential applications in medicinal chemistry. Additionally, the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, could be a focus .

Mecanismo De Acción

Target of Action

Compounds with similar imidazole and pyridine structures have been known to interact with a variety of biological targets .

Mode of Action

It is known that imidazole-containing compounds can interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Imidazole-containing compounds are known to interact with a variety of biochemical pathways, often leading to significant downstream effects .

Result of Action

Compounds with similar structures have been known to exert a variety of effects at the molecular and cellular levels .

Action Environment

It is known that environmental factors can significantly influence the action of many compounds .

Propiedades

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O2/c26-22(20-13-15-7-1-4-10-19(15)27-20)24-17-9-3-2-8-16(17)18-14-25-12-6-5-11-21(25)23-18/h1-14H,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQMKOJMROQLDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

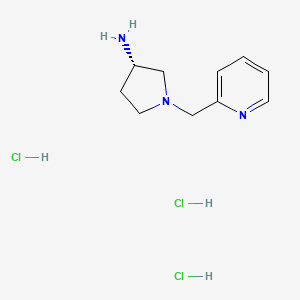

![Methyl 2-(2-{[2-carbamoyl-2-cyano-1-(methylamino)eth-1-en-1-yl]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2748902.png)

![3-Methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B2748906.png)

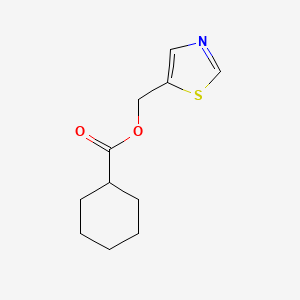

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-phenylacetate](/img/structure/B2748910.png)

![6-Chloro-2-naphtho[2,1-b]furan-2-ylimidazo[1,2-a]pyridine](/img/structure/B2748911.png)

![N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline](/img/structure/B2748916.png)

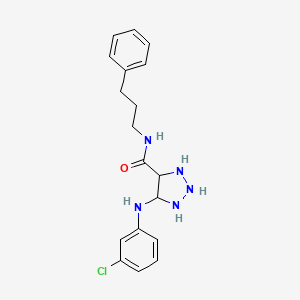

![N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2748920.png)